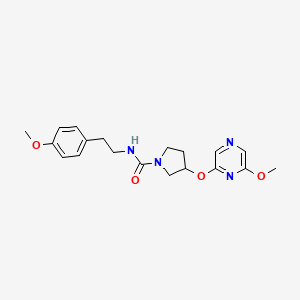

N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Structural Breakdown:

- Pyrrolidine Core : The saturated five-membered ring adopts an envelope conformation to minimize steric strain, with the carboxamide group at position 1 and the pyrazine-oxy group at position 3.

- 4-Methoxyphenethyl Group : A phenethyl chain (benzene ring + two-carbon linker) with a methoxy (-OCH$$_3$$) substituent at the para position of the benzene ring.

- 6-Methoxypyrazin-2-yloxy Group : A pyrazine ring (six-membered di-nitrogen heterocycle) with a methoxy group at position 6 and an ether linkage to the pyrrolidine at position 2.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound remains unpublished, insights can be drawn from structurally related pyrrolidine-carboxamide derivatives. For example, N-(4-methoxybenzyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide (CID 44418527) exhibits a twisted boat conformation in its pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the carboxamide NH and adjacent ether oxygen .

Predicted Conformational Features:

- Pyrrolidine Ring : Likely adopts an envelope conformation with C3 (pyrazine-oxy substituent) displaced from the plane of the other four atoms.

- Pyrazine Ring : Planar geometry due to aromaticity, with the methoxy group at position 6 introducing slight steric hindrance.

- Intermolecular Interactions : Hydrogen bonding between the carboxamide NH and pyrazine nitrogen atoms may stabilize crystal packing.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^1$$H NMR :

- Pyrrolidine Protons : Multiplets at δ 2.5–3.5 ppm for H2, H4, and H5; a triplet for H3 (δ 4.2 ppm) due to coupling with the pyrazine-oxy group.

- 4-Methoxyphenethyl : Aromatic protons as a doublet (δ 6.8–7.2 ppm); methoxy singlet at δ 3.8 ppm.

- Pyrazine Ring : Deshielded protons at δ 8.1–8.5 ppm (H3 and H5); methoxy singlet at δ 3.9 ppm .

- $$^{13}$$C NMR :

Infrared (IR) Spectroscopy:

- Amide C=O Stretch : Strong absorption at 1,650–1,680 cm$$^{-1}$$.

- Ether C-O-C Stretch : Bands at 1,100–1,250 cm$$^{-1}$$.

- Aromatic C-H Bending : Peaks near 750–850 cm$$^{-1}$$ .

Mass Spectrometry (MS):

- Molecular Ion Peak : m/z 372.4 ([M+H]$$^+$$).

- Key Fragments :

Comparative Structural Analysis with Analogous Pyrrolidine-Pyrazine Hybrids

Table 1: Structural Comparison with Analogues

Key Observations:

- Substituent Effects : The 6-methoxy group on the pyrazine ring enhances electron density compared to 3-methoxy analogues (e.g., EVT-2493635), potentially improving binding to aromatic-rich enzyme pockets .

- Carboxamide Flexibility : Unlike rigid carboxamides in piperidine derivatives (e.g., US20110053949A1 ), the pyrrolidine core allows greater conformational adaptability for target engagement.

- Hybrid Systems : Combining pyrrolidine with pyrazine balances hydrophilicity (pyrazine) and lipophilicity (methoxyphenethyl), optimizing bioavailability .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-25-15-5-3-14(4-6-15)7-9-21-19(24)23-10-8-16(13-23)27-18-12-20-11-17(22-18)26-2/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKRKHTKNOTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Attachment of the Methoxyphenethyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenethyl group is introduced.

Introduction of the Methoxypyrazinyl Group: This can be done through etherification reactions where the pyrazinyl group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

Industry: It may have applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound shares a pyrrolidine-1-carboxamide backbone with multiple analogs from the evidence. Key comparisons include:

Key Observations:

- Methoxy vs. Fluoro Groups : The target compound’s methoxy groups contrast with fluorine in ’s analog. Methoxy groups increase electron density and solubility, whereas fluorine enhances lipophilicity and metabolic resistance .

- Trifluoroethyl Substituents : and utilize trifluoroethyl groups to improve stability and binding affinity. The target compound’s methoxyphenethyl group may prioritize solubility over metabolic resistance .

Cancer Therapeutics ( and )

- ’s compound explicitly targets cancer via kinase inhibition, leveraging a pyrrolo[1,2-f][1,2,4]triazine core. The target compound’s pyrazine moiety may similarly interact with ATP-binding pockets in kinases .

Solid-State Formulations ()

- emphasizes crystalline forms for improved drug stability. The target compound’s methoxy groups may facilitate crystallization, though experimental verification is needed .

GPCR/Ion Channel Targets ()

Structural and Physicochemical Properties

Biological Activity

N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes available research findings, including biological activity, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- A pyrrolidine core.

- A methoxyphenethyl group.

- A methoxypyrazin moiety.

This specific configuration suggests potential interactions with various biological targets, particularly receptors involved in inflammatory and cancer pathways.

- Receptor Modulation : The compound has been studied for its ability to modulate prostaglandin E2 (PGE2) receptors, which play a critical role in inflammation and cancer progression. By influencing these receptors, the compound may reduce inflammatory responses and inhibit tumor growth.

- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways related to cancer. For instance, it has shown promise as a selective inhibitor of TGF-β type I receptor kinase (ALK5), which is implicated in fibrotic diseases and cancer metastasis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- Antiproliferative Effects : The compound has been shown to reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Activity : It has been observed to decrease the production of pro-inflammatory cytokines in cultured cells, suggesting its utility in treating inflammatory conditions.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound:

- Bioavailability : Studies indicate that the compound has favorable pharmacokinetic properties, with significant oral bioavailability and systemic exposure.

- Efficacy in Tumor Models : In vivo experiments have shown that treatment with this compound leads to reduced tumor size and improved survival rates in animal models of cancer .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H20N4O3 |

| Molecular Weight | 304.36 g/mol |

| Mechanism of Action | PGE2 receptor modulation, ALK5 inhibition |

| In Vitro IC50 | Varies by cell line; typically low nanomolar |

| Oral Bioavailability | Approximately 51% |

Case Study 1: Cancer Treatment

In a recent study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor growth compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, demonstrating its selectivity and potential for therapeutic use .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and inflammatory cytokine levels. This suggests that it may be beneficial for conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide?

- Methodology : Multi-step synthesis involving coupling of pyrrolidine-1-carboxamide precursors with methoxy-substituted pyrazine derivatives. Key steps include nucleophilic substitution at the pyrrolidine oxygen and carboxamide formation via activated intermediates (e.g., chloroformates or carbodiimides). Reaction conditions (e.g., dry acetonitrile, reflux) and catalysts (e.g., KCO) are critical for yield optimization .

- Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., acetonitrile/water systems) .

Q. How can structural ambiguity in this compound be resolved?

- Analytical Techniques :

- NMR : Use H and C NMR to confirm methoxy group positions and pyrrolidine ring substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : For absolute configuration determination if chiral centers exist .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Approach :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .

- Receptor Binding Assays : Radioligand displacement studies (e.g., for GPCRs) with H- or I-labeled ligands .

- Data Interpretation : Compare IC/EC values with structurally similar analogs to infer selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Strategy :

Core Modifications : Vary methoxy substituents on the phenethyl and pyrazine moieties to assess electronic/steric effects.

Bioisosteric Replacement : Substitute pyrrolidine with piperidine or azetidine to evaluate ring size impact on target binding .

Functional Group Additions : Introduce sulfonamide or urea groups to enhance hydrogen-bonding interactions .

- Validation : Use in vitro cytotoxicity (e.g., MTT assay) and ADME profiling (e.g., microsomal stability) to prioritize candidates .

Q. What experimental approaches address contradictions between in vitro potency and in vivo efficacy data?

- Resolution Workflow :

Pharmacokinetic Analysis : Measure plasma/tissue exposure (LC-MS/MS) to confirm adequate bioavailability .

Metabolite Identification : Incubate with liver microsomes to detect inactive/active metabolites .

Target Engagement Studies : Use PET tracers or biochemical markers to verify in vivo target modulation .

- Case Study : If in vitro IC is low but in vivo activity is absent, poor blood-brain barrier penetration (for CNS targets) or protein binding may explain discrepancies .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to primary vs. off-target receptors (e.g., kinase ATP pockets) .

- MD Simulations : Analyze ligand-receptor complex stability over 100-ns trajectories (GROMACS/AMBER) .

- Validation : Synthesize top-scoring virtual hits and test in orthogonal assays (e.g., SPR for binding kinetics) .

Notes

- Critical Data Gaps : Limited experimental melting point/solubility data; recommend DSC and shake-flask assays for benchmarking .

- Contradictory Evidence : Some analogs show conflicting trends between enzymatic and cellular assays—prioritize target-agnostic phenotypic screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.